C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine
Overview
Description
C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is a chemical compound with the molecular formula C8H18N2O It is characterized by the presence of a pyrrolidine ring substituted with a methoxyethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine typically involves the reaction of pyrrolidine derivatives with methoxyethyl halides under controlled conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
- 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
- (1-Methylpyrrolidin-3-yl)methanamine
Comparison: C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity due to the presence of the methoxyethyl group. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Biological Activity
C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine (CAS number 910443-61-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. The compound features a methoxyethyl substitution on the pyrrolidine ring, which may enhance its solubility and influence its interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₈N₂O. Its structure includes:
- A five-membered nitrogen-containing pyrrolidine ring.
- A methoxyethyl group that contributes to its solubility.
- A methylamine moiety that may play a role in its biological interactions.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₈H₁₈N₂O |
CAS Number | 910443-61-7 |
Ring Structure | Pyrrolidine |
Substituents | Methoxyethyl and methylamine |
The biological activity of this compound is not fully characterized, but it is hypothesized to interact with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at certain receptors, influencing their activity and downstream signaling pathways.
Potential Mechanisms:
- Receptor Modulation: The compound may bind to specific receptors, modulating neurotransmitter systems.
- Enzyme Inhibition: It could inhibit enzymes involved in key metabolic pathways.
Therapeutic Potential
Research indicates that pyrrolidine-based compounds often exhibit notable pharmacological effects. This compound has been explored for several potential therapeutic applications:
1. Neurological Disorders:
- Some pyrrolidine derivatives have shown efficacy in treating depression by modulating neurotransmitter systems, suggesting that this compound may also have antidepressant properties.
2. Antitumor Activity:
- Similar compounds have demonstrated antitumor effects in preclinical models. For instance, studies involving related structures indicated significant reductions in cancer cell viability .
3. Proteomics Research:
- Due to its unique structure, it may serve as a specialty reagent for studying protein interactions and modifications.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-Methylpyrrolidine | Methyl group on nitrogen | Neuroactive properties |
2-Methoxypyridine | Methoxy group on pyridine | Antimicrobial and anti-inflammatory |
1-(2-Methoxyethyl)piperidine | Piperidine ring with methoxyethyl | Analgesic effects |
C-[1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-methylamine | Hydroxy group instead of methoxy | Potential antidepressant |
This compound stands out due to its specific substitution pattern on the pyrrolidine ring, which may lead to distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
[1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-5-4-10-3-2-8(6-9)7-10/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDIDWSZJLAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589602 | |
Record name | 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-61-7 | |
Record name | 1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(2-methoxyethyl)pyrrolidin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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